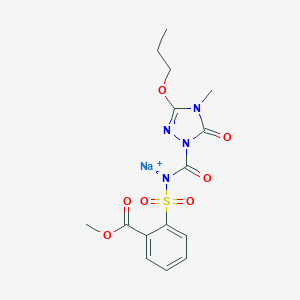

Propoxycarbazone-sodium

描述

Propoxycarbazone-sodium is a post-emergence trazolone herbicide primarily used for controlling grass and some broad-leaved weeds in wheat. It is highly soluble in water and mobile in soils, making it prone to leaching into groundwater. Despite being semi-volatile and not persistent in soil, it remains persistent in aquatic systems. This compound has low oral toxicity and poses no serious human health risks. it is moderately toxic to birds, earthworms, and fish, while its toxicity to honeybees is low .

准备方法

Synthetic Routes and Reaction Conditions

Propoxycarbazone-sodium is synthesized through a multi-step process involving the reaction of various chemical intermediatesThe final step involves the formation of the sodium salt to enhance its solubility and stability .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the concentration of active ingredients and impurities. The final product is formulated into various herbicidal formulations for agricultural use .

化学反应分析

Types of Reactions

Propoxycarbazone-sodium undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

Substitution: Substitution reactions involve the replacement of functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield and selectivity .

Major Products Formed

The major products formed from these reactions include various metabolites and degradation products, which are often analyzed to understand the environmental fate and behavior of the compound .

科学研究应用

Herbicidal Applications

Propoxycarbazone-sodium is predominantly utilized as a herbicide in winter wheat, triticale, and rye cultivation. It functions by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants. This mode of action allows it to effectively control a range of grass weeds while being safe for the crops it is applied to.

Table 1: Efficacy of this compound on Various Weeds

| Weed Species | Control Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Avena fatua (Wild Oat) | 90 | 50 |

| Lolium perenne (Perennial Ryegrass) | 85 | 75 |

| Setaria viridis (Green Foxtail) | 95 | 60 |

Metabolism Studies

Research has demonstrated that this compound undergoes limited metabolism in animal models, with a significant portion excreted unchanged. Studies involving rats showed that 75-89% of the administered dose was found as the parent compound in urine and feces, indicating low metabolic activity.

Table 2: Metabolic Pathway of this compound in Rats

| Metabolite | Percentage of Dose (%) |

|---|---|

| Unchanged Parent Compound | 75-89 |

| Sulfonamide Methyl Ester (M05) | Up to 8.8 |

| N-Methyl Propoxy Triazolinone (M10) | Not exceeding 4 |

Environmental Impact Assessments

The degradation behavior of this compound in soil has been studied to evaluate its environmental impact. It is moderately persistent, with non-normalized half-lives ranging from 7.2 to 215.5 days depending on soil type and conditions.

Table 3: Degradation Products of this compound in Soil

| Degradation Product | Maximum Percentage (% AR) | Time (Days) |

|---|---|---|

| MKH 6561-Sulfonamide Methyl Ester (M05) | 20.9 | Day 6 |

| MKH 6561-Saccharin (M07) | 26.7 | Day 14 |

| MKH 6561-N-Methyl Propoxy Triazolinone (M10) | 55.2 | Day 182 |

Human Health Risk Assessments

The European Food Safety Authority (EFSA) has conducted extensive risk assessments regarding the human health implications of this compound usage. These assessments include epidemiological studies linking pesticide exposure to various health outcomes, including cancer.

Key Findings from EFSA Reports

- The herbicide shows low acute toxicity levels.

- Chronic exposure assessments indicate no significant health risks when used according to regulatory guidelines.

- Monitoring programs are recommended to ensure compliance with safety standards.

Case Studies

Several case studies have highlighted the effectiveness and safety profile of this compound in agricultural practices:

- Case Study 1 : A field trial conducted in Germany demonstrated that applying this compound at recommended rates resulted in a significant reduction in weed biomass without adversely affecting crop yield.

- Case Study 2 : An environmental monitoring study assessed soil samples before and after application, confirming that residues remained below harmful levels over time.

作用机制

Propoxycarbazone-sodium exerts its herbicidal effects by inhibiting the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition disrupts protein synthesis, leading to the death of the target weeds. The compound is absorbed by the leaves and roots of the plants and translocated to the site of action .

相似化合物的比较

Similar Compounds

Imazapic: Another herbicide used for controlling invasive grass species.

Sulfonylurea Herbicides: These herbicides also inhibit AHAS but have different chemical structures and selectivity profiles.

Uniqueness

Propoxycarbazone-sodium is unique due to its high solubility in water and mobility in soils, making it effective for post-emergence weed control. Its persistence in aquatic systems also sets it apart from other herbicides, necessitating careful management to prevent environmental contamination .

生物活性

Propoxycarbazone-sodium is a selective herbicide belonging to the class of sulfonylaminocarbonyltriazolinones. It is primarily used for controlling various grass and broadleaf weeds in cereal crops. Understanding its biological activity is crucial for evaluating its efficacy, environmental impact, and safety.

This compound inhibits the enzyme acetolactate synthase (ALS), which is essential in the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the disruption of protein synthesis, ultimately causing plant death. The specificity of this herbicide allows it to target susceptible weed species while minimizing harm to crops like wheat and barley.

Metabolism and Degradation

Research indicates that this compound undergoes minimal metabolism in rats, with 75-89% of the administered dose excreted unchanged in urine and feces. The major metabolites identified include sulfonamide methyl ester (M05) and N-methyl propoxy triazolinone (M10), which are formed through the cleavage of the amide bond .

Table 1: Metabolites of this compound

| Metabolite | Maximum Percentage of Dose | Detection Method |

|---|---|---|

| Unchanged Compound | 75-89% | Urine and feces analysis |

| Sulfonamide Methyl Ester (M05) | 8.8% | Feces analysis |

| N-Methyl Propoxy Triazolinone (M10) | Not specified | Not specified |

| Sulfonamide Acid (M06) | <4% | Not specified |

| Saccharin (M07) | <4% | Not specified |

Environmental Impact

Studies have shown that this compound has a low potential for groundwater contamination and poses minimal risks to non-target organisms, including beneficial insects and soil microorganisms. Its degradation products are generally less toxic than the parent compound, further supporting its use in integrated pest management systems .

Efficacy in Weed Control

A study conducted by Adamczewski and Paradowski evaluated the biological efficacy of this compound in combination with various adjuvants. The results demonstrated that using adjuvants significantly enhanced the herbicidal activity against specific weed species in winter wheat, indicating that formulation modifications can optimize performance .

Comparative Analysis with Other Herbicides

In comparative trials against glyphosate-resistant weed species, this compound exhibited superior control efficacy. This is particularly relevant given the increasing prevalence of glyphosate-resistant weeds, necessitating alternative management strategies .

Table 2: Comparative Efficacy of Herbicides

| Herbicide | Efficacy (%) | Target Weeds |

|---|---|---|

| This compound | 85-95 | Various grasses |

| Glyphosate | 70-80 | Glyphosate-resistant weeds |

| Sulfosulfuron | 75-90 | Broadleaf weeds |

属性

CAS 编号 |

181274-15-7 |

|---|---|

分子式 |

C15H18N4NaO7S |

分子量 |

421.4 g/mol |

IUPAC 名称 |

sodium;(2-methoxycarbonylphenyl)sulfonyl-(4-methyl-5-oxo-3-propoxy-1,2,4-triazole-1-carbonyl)azanide |

InChI |

InChI=1S/C15H18N4O7S.Na/c1-4-9-26-14-16-19(15(22)18(14)2)13(21)17-27(23,24)11-8-6-5-7-10(11)12(20)25-3;/h5-8H,4,9H2,1-3H3,(H,17,21); |

InChI 键 |

LNSXXOLAIATXPJ-UHFFFAOYSA-N |

SMILES |

CCCOC1=NN(C(=O)N1C)C(=O)[N-]S(=O)(=O)C2=CC=CC=C2C(=O)OC.[Na+] |

手性 SMILES |

CCCOC1=NN(C(=O)N1C)/C(=N/S(=O)(=O)C2=CC=CC=C2C(=O)OC)/[O-].[Na+] |

规范 SMILES |

CCCOC1=NN(C(=O)N1C)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC.[Na] |

颜色/形态 |

Colorless crystalline powde |

密度 |

1.42 at 20 °C |

熔点 |

230-240 °C (decomposes) |

Key on ui other cas no. |

181274-15-7 |

Pictograms |

Environmental Hazard |

溶解度 |

In dichloromethane 1.5, n-heptane, xylene and isopropanol <0.1 (all in g/L, 20 °C) In water (g/L, 20 °C): 2.9 (pH 4); 42.0 (pH 7, pH 9) |

同义词 |

N-((2-(methoxycarbonyl)phenyl)sulfonyl)-4-methyl-5-oxo-3-propoxy-4,5-dihydro-1H-1,2,4-triazole-1-carboximidic acid propoxycarbazone propoxycarbazone sodium sodium ((2-(methoxycarbonyl)phenyl)sulfonyl)((4-methyl-5-oxo-3-propoxy-4,5-dihydro-1H-1,2,4-triazol-1-yl)carbonyl)azanide sodium methyl 2-((((4,5-dihydro-4-methyl-5-oxo-3-propoxy-1H-1,2,4-triazol-1-yl)carbonyl)-amino)sulfonyl)benzoate |

蒸汽压力 |

1X10-8 Pa at 20 °C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does propoxycarbazone-sodium work as a herbicide?

A1: this compound belongs to the sulfonylaminocarbonyltriazolinone (SCT) group of herbicides, which act as acetolactate synthase (ALS) inhibitors. [] ALS is a key enzyme in plants, responsible for the biosynthesis of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine. By inhibiting ALS, this compound disrupts BCAA production, ultimately leading to plant death. []

Q2: What are the common mechanisms of resistance to this compound in weeds?

A2: The most common resistance mechanism involves mutations in the ALS gene, altering the target site and reducing the herbicide's binding affinity. [, ] Another mechanism is enhanced metabolism, where plants break down the herbicide more rapidly, reducing its effectiveness. [, ]

Q3: Is there cross-resistance between this compound and other ALS-inhibiting herbicides?

A3: Yes, cross-resistance has been observed. Studies have shown that weeds resistant to one ALS inhibitor, such as chlorsulfuron or sulfosulfuron, can also exhibit resistance to this compound. [, , ] The level of cross-resistance varies depending on the specific mutation in the ALS gene. [, ]

Q4: Are there any specific mutations linked to this compound resistance?

A4: Research has identified a specific mutation in the ALS gene, substituting proline with serine at position 197 (Pro197Ser), that confers resistance to this compound in Bromus tectorum (downy brome). [] This mutation has also been observed in other weed species. []

Q5: Can this compound be used to control herbicide-resistant biotypes of weeds?

A5: The effectiveness of this compound against resistant weeds depends on the specific resistance mechanism and the weed species. While it may provide control in some cases, in others, alternative herbicides or non-chemical control methods might be necessary. [, , ]

Q6: What is the persistence of this compound in the soil?

A6: The half-life of this compound in soil varies depending on factors like soil type, organic matter content, and environmental conditions. Studies show a half-life ranging from 31 to 54 days in different soil types. []

Q7: Does this compound pose any risk to subsequent crops in rotation?

A7: While this compound generally breaks down relatively quickly in the soil, there is a potential for carryover effects on sensitive crops. Studies suggest avoiding cultivating crops like winter oilseed rape after this compound application. []

Q8: Are there any environmental concerns regarding the use of this compound?

A8: Like most herbicides, this compound can have ecological impacts. It's crucial to use it responsibly, following recommended application rates and timings to minimize potential harm to non-target organisms and water resources. [, ]

Q9: What weeds are effectively controlled by this compound?

A9: this compound exhibits excellent control over various grass weeds, including downy brome (Bromus tectorum), cheat (Bromus secalinus), wild oat (Avena fatua), and black-grass (Alopecurus myosuroides). [, , , , ] It also demonstrates activity against some broadleaf weeds. []

Q10: Can this compound be used in combination with other herbicides?

A11: Yes, this compound is often used in combination with other herbicides to broaden the weed control spectrum and manage herbicide resistance. [, , , ] For example, it's used with mesosulfuron-methyl, iodosulfuron-methyl-sodium, and mefenpyr-diethyl in commercial formulations. [, , ]

Q11: Are there any adjuvants that enhance the efficacy of this compound?

A12: Studies have shown that certain adjuvants can improve the activity of this compound. Oil adjuvants, in particular, have been found to enhance its efficacy in controlling weeds like common oat. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。